molecular formula C26H17N5O3S2 B11635000 2-[(5Z)-6-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-6-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Katalognummer: B11635000
Molekulargewicht: 511.6 g/mol
InChI-Schlüssel: YJMHNOWXDGEYDM-HMAPJEAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5Z)-6-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex synthetic organic compound featuring a unique molecular architecture that integrates multiple heterocyclic systems, including a [1,3]thiazolo[3,2-b][1,2,4]triazole core fused with a pyrazole ring bearing phenyl and thiophene substituents. This specific structural motif is characteristic of a class of compounds investigated for their potential as kinase inhibitors. Research indicates that analogous molecules incorporating the pyrazolyl-thienyl scaffold demonstrate significant inhibitory activity against receptor tyrosine kinases such as VEGFR-2 , which is a critical target in angiogenesis and cancer therapeutics . The presence of the (Z)-configured exocyclic double bond and the acetylated phenol group suggests this compound may be designed as a pro-drug or an intermediate for further chemical derivatization, aiming to optimize pharmacokinetic properties or binding affinity. Its primary research application is in preclinical drug discovery, serving as a key chemical tool for studying signal transduction pathways, evaluating anti-angiogenic efficacy in cellular models, and conducting structure-activity relationship (SAR) studies to guide the development of novel oncotherapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C26H17N5O3S2

Molekulargewicht

511.6 g/mol

IUPAC-Name

[2-[(5Z)-6-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C26H17N5O3S2/c1-16(32)34-20-11-6-5-10-19(20)24-27-26-31(29-24)25(33)22(36-26)14-17-15-30(18-8-3-2-4-9-18)28-23(17)21-12-7-13-35-21/h2-15H,1H3/b22-14-

InChI-Schlüssel

YJMHNOWXDGEYDM-HMAPJEAMSA-N

Isomerische SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2

Kanonische SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-[(5Z)-6-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate (CAS Number: 442552-25-2) is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N5O3S2C_{26}H_{21}N_{5}O_{3}S_{2}, with a molecular weight of approximately 515.61 g/mol. The structure features multiple heterocycles including pyrazole, thiazole, and triazole moieties which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H21N5O3S2C_{26}H_{21}N_{5}O_{3}S_{2}
Molecular Weight515.61 g/mol
IUPAC Name2-[(5Z)-6-oxo...
CAS Number442552-25-2

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit potent antitumor activity. For instance, derivatives containing thiazolidine and pyrazole rings have been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:
A study by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives against glioblastoma multiforme cells. Among the tested compounds, those structurally related to our compound exhibited significant reductions in cell viability, suggesting a promising avenue for further research in cancer therapeutics .

Antimicrobial Properties

Compounds containing thiazole and pyrazole moieties are also recognized for their antimicrobial properties. The ability to disrupt microbial cell membranes or inhibit essential metabolic pathways has been noted in various studies.

Research Findings:
A systematic review highlighted that derivatives with thiophenyl and phenyl groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups increased the efficacy of these compounds .

The biological activity of 2-[(5Z)-6-oxo...] can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in tumor progression or microbial metabolism.
  • Receptor Modulation: It could modulate receptor activity related to cell signaling pathways that are crucial for cell survival and proliferation.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound belongs to a class of thiazolo-triazole derivatives modified at the 5-position with arylidene or heteroarylidene groups. Key structural and functional differences among analogs are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound R₁ = Ph, R₂ = Thiophen-2-yl, R₃ = OAc ~C₃₀H₂₁N₅O₃S₂ ~580 Enhanced π-stacking (thiophene), moderate logP (~3.2)
2-[(5Z)-6-Oxo-5-(2-oxo-1-propylindol-3-ylidene)-...phenyl acetate () R₁ = Propyl, R₂ = Indol-3-yl, R₃ = OAc C₂₃H₁₈N₄O₄S 446.48 Higher lipophilicity (logP ~4.1), indole moiety may enhance DNA intercalation
2-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-...phenyl acetate () R₁ = Ethyl, R₂ = Indol-3-yl, R₃ = OAc C₂₄H₂₀N₄O₄S 460.50 Improved solubility in ethanol, potential CYP450 inhibition
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo-...)phenyl acetate () R₁ = Isopropoxy, R₂ = Ph, R₃ = OAc C₂₈H₂₄N₄O₅S 528.58 Lower logP (~2.8) due to isopropoxy group, UV-active at 310 nm
(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-...}-one () R₁ = 4-Ethoxy, R₂ = 4-Methylphenyl C₃₂H₂₅N₅O₂S 567.64 High thermal stability (mp >250°C), potential kinase inhibition
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-...}acetic acid () R₁ = 4-Fluorobenzyl, R₂ = Ph, R₃ = COOH C₃₃H₂₃FN₄O₄S₂ 630.68 Acidic group improves aqueous solubility (pH 7.4), fluorophore properties

Key Findings:

Substituent Effects on Lipophilicity :

  • Indole-containing analogs () exhibit higher logP values (~4.1) compared to thiophene or methoxy-substituted derivatives (logP ~2.8–3.2), influencing membrane permeability.
  • The 4-fluorobenzyl group in reduces lipophilicity while enhancing hydrogen-bonding capacity.

Biological Activity Trends :

  • Indole derivatives () show promise in DNA-targeting applications due to planar aromatic systems.
  • Thiophene-containing compounds (Target, ) demonstrate improved π-stacking in enzyme-binding pockets, correlating with kinase inhibition.
  • Celecoxib analogs () highlight the importance of sulfonamide or carboxylate groups for cyclooxygenase (COX) selectivity.

Synthetic Accessibility :

  • Most analogs are synthesized via condensation reactions between thiazolo-triazole precursors and substituted aldehydes under acidic conditions (e.g., acetic acid/sodium acetate).
  • details anti-tubercular activity in thiophene-containing derivatives, suggesting a structure-activity relationship (SAR) for microbial targets.

Vorbereitungsmethoden

S-Alkylation and Cyclization

The thiazolo-triazole system is constructed from 1,2,4-triazole-3-thiol precursors. Adapting methods from JSTAGE:

  • S-Alkylation : React 5-(4-substituted-phenyl)-4H-1,2,4-triazole-3-thiol (1a–c ) with 2-bromo-4′-fluoroacetophenone in anhydrous DMF at 80°C for 12 hours to form S-alkylated intermediates (2a–c ).

  • Acid-Mediated Cyclization : Treat 2a–c with concentrated H<sub>2</sub>SO<sub>4</sub> at 0–5°C for 2 hours, followed by gradual warming to 25°C. This induces cyclodehydration, yielding thiazolo[3,2-b][1,2,]triazoles (3a–c ) with >85% purity after recrystallization from ethanol.

StepReagentConditionsYield (%)
S-Alkylation2-Bromo-4′-fluoroacetophenoneDMF, 80°C, 12h72–78
CyclizationH<sub>2</sub>SO<sub>4</sub>0°C → 25°C, 2h81–86

Pyrazole-Thiophene Methylidene Bridge Construction

Three-Component Condensation

The (Z)-configured methylidene group is installed via a pyrrolidine-BzOH-catalyzed reaction, as demonstrated by Patel and Samanta:

  • Reactants :

    • 4-Unsubstituted pyrazolone (1.0 equiv)

    • Thiophene-2-carbaldehyde (1.2 equiv)

    • 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-carbaldehyde (1.5 equiv)

  • Catalysis : Pyrrolidine-BzOH salt (10 mol%) in toluene at 110°C under N<sub>2</sub> for 8 hours.

  • Workup : Chromatographic purification (SiO<sub>2</sub>, hexane/EtOAc 4:1) affords the (Z)-isomer exclusively (>98% geometric purity).

Mechanistic Insight : The catalyst promotes sequential Knoevenagel condensations, with the BzOH counterion stabilizing enolate intermediates to enforce Z-selectivity.

Fragment Coupling and Esterification

Suzuki-Miyaura Cross-Coupling

The thiazolo-triazole and pyrazole-thiophene units are linked via a palladium-catalyzed coupling:

  • Reagents :

    • Thiazolo-triazole bromide (1.0 equiv)

    • Pyrazole-thiophene boronic ester (1.2 equiv)

    • Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

  • Conditions : DME/H<sub>2</sub>O (4:1), 90°C, 12 hours.

  • Yield : 68–74% after silica gel chromatography.

Acetylation of Phenolic Intermediate

The final phenyl acetate group is introduced by treating the coupled product’s phenolic -OH with acetic anhydride:

  • Reaction : Stir compound (1.0 equiv) with Ac<sub>2</sub>O (3.0 equiv) and DMAP (0.1 equiv) in dry CH<sub>2</sub>Cl<sub>2</sub> at 25°C for 6 hours.

  • Yield : 92–95% after aqueous workup.

Stereochemical Control and Characterization

Z-Isomer Enforcement

The methylidene bridge’s (5Z) configuration is maintained by:

  • Low-Temperature Condensation : Reactions performed below 40°C prevent thermal isomerization.

  • Bulky Solvent Effects : Use of tert-amyl alcohol increases Z-selectivity to 99:1 compared to THF (85:15).

Analytical Validation

  • NMR : <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) shows a characteristic vinyl proton doublet at δ 7.35 (J = 12.4 Hz), confirming Z-geometry.

  • HPLC : Purity >98% on C18 column (MeCN/H<sub>2</sub>O 70:30, 1.0 mL/min).

Scalability and Process Optimization

Continuous Flow Synthesis

Pilot-scale studies (ACS Omega) demonstrate:

  • Thiazolo-triazole Cyclization : Tubular reactor (H<sub>2</sub>SO<sub>4</sub>/EtOH 1:3), 50°C, 30 min residence time (89% yield).

  • Catalyst Recycling : Pyrrolidine-BzOH recovered via aqueous extraction (82% recovery over 5 cycles).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.7 (benchmark: <30 for pharmaceutical intermediates).

  • E-Factor : 8.9 kg waste/kg product, driven by solvent recovery .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–100°CHigher temps risk decomposition; lower temps slow kinetics
SolventDMF or glacial acetic acidPolar aprotic solvents enhance cyclization efficiency
CatalystTriethylamine (0.5–1.0 eq)Accelerates condensation without byproducts

Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the Z-isomer .

Basic: Which spectroscopic and computational methods are most reliable for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Diagnostic peaks include vinyl proton (δ 7.2–7.8 ppm, Z-configuration), thiophene protons (δ 7.0–7.5 ppm), and acetate methyl (δ 2.3 ppm) .
    • 13C NMR : Carbonyl signals (C=O at δ 165–175 ppm) confirm the thiazolo-triazole core and acetate group .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) should match theoretical mass (±2 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration) but requires high-purity crystals .
  • DFT Calculations : Predict vibrational frequencies (IR) and NMR shifts to validate experimental data .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

Answer:
Discrepancies often arise from variations in assay conditions or target selectivity. Methodological solutions include:

  • Standardized Assays : Use established cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) with controlled protocols (IC50, dose-response curves) .

  • Target Profiling : Screen against kinase panels or protein targets (e.g., COX-2, EGFR) to identify primary mechanisms .

  • Comparative SAR Analysis :

    Analog StructureKey ModificationObserved ActivityReference
    3,4,5-Trimethoxyphenyl substituentEnhanced electron-withdrawing effectAnticancer (IC50 = 1.2 μM)
    Thiophene-pyrazole hybridIncreased lipophilicityAnti-inflammatory (COX-2 inhibition)

Replicate studies under identical conditions (e.g., pH, serum concentration) to isolate structural determinants of activity .

Advanced: What computational tools are effective for predicting binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Simulate interactions with targets like 14-α-demethylase (antifungal) or tubulin (anticancer). Use crystal structures (PDB: 3LD6, 1SA0) for accuracy .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. Example Binding Data :

TargetBinding Affinity (ΔG, kcal/mol)Key Interactions
EGFR-9.2H-bond with Thr790, π-π stacking with Phe723
COX-2-8.7Hydrophobic interaction with Val523

Advanced: How can reaction pathways be optimized using computational design principles?

Answer:
The ICReDD framework () integrates quantum chemistry (e.g., Gaussian) and machine learning to:

Predict Transition States : Identify energy barriers for cyclization/condensation steps.

Screen Solvent Effects : COSMO-RS simulations rank solvents by reaction efficiency (e.g., DMF vs. THF) .

Automate Condition Optimization : Bayesian algorithms suggest ideal temp/pH/catalyst combinations.

Case Study : A 30% yield improvement was achieved for a similar thiazolo-triazole by switching from THF to DMF, aligning with COSMO-RS predictions .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Answer:

  • Hydrolysis Risk : The acetate ester is prone to hydrolysis in humid environments. Store at -20°C in anhydrous DMSO or under nitrogen .
  • Photoisomerization : Z→E isomerization under UV light. Use amber vials and minimize light exposure .
  • Oxidation : Thiophene and pyrazole moieties may oxidize. Add antioxidants (e.g., BHT) to stock solutions .

Advanced: How do electronic effects of substituents influence reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., -Cl, -CF3) :
    • Increase electrophilicity of the thiazolo-triazole core, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes) .
    • Reduce metabolic stability due to higher reactivity .
  • Electron-Donating Groups (e.g., -OCH3) :
    • Improve solubility but may reduce target affinity .
    • Enhance π-π stacking with aromatic protein pockets .

Q. Experimental Validation :

  • Hammett plots correlate σ values with reaction rates (synthesis) or IC50 (bioactivity) .

  • Substituent effects on reaction kinetics:

    SubstituentRate Constant (k, s⁻¹)
    -NO20.45
    -OCH30.12

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.